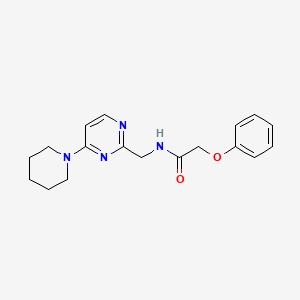

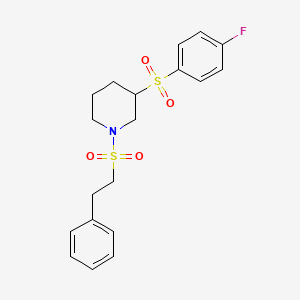

![molecular formula C9H9FN2O2S B2850474 4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164476-27-0](/img/structure/B2850474.png)

4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for “2-fluoro-4-(methylsulfanyl)aniline” is1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 . This can be used to generate the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-2-(methylsulfanyl)aniline” and “2-Fluoro-4-(methylsulphanyl)aniline” include a molecular weight of 157.21 . They are usually in liquid form and are stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

A study by Kulszewicz-Bajer, Różalska, and Kuryłek (2004) highlights a synthetic method involving SNAr coupling that led to the development of aniline tetramers. This method is significant for synthesizing oligomers with potential applications in materials science, particularly for conducting polymers and molecular electronics (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Palladium- and Nickel-Catalyzed Amination

The palladium- and nickel-catalyzed amination of aryl fluorosulfonates, as described by Hanley et al. (2016), showcases the application of fluoroanilines in forming C–N bonds. This process is crucial for pharmaceuticals and agrochemicals synthesis, demonstrating the versatility of fluoroanilines in cross-coupling reactions (Hanley et al., 2016).

Anticancer Activities

Li et al. (2006) investigated novel 1,4-disubstituted phthalazines, including derivatives of 4-fluoroaniline, for their anticancer activities. This research suggests the compound's utility in developing new anticancer agents, indicating a significant impact on medicinal chemistry (Li et al., 2006).

Electrochemical Polymerization

Cihaner and Önal (2002) explored the electrochemical behavior of fluoro-substituted aniline monomers, contributing to the field of conductive polymers. This study underscores the potential of fluoroanilines in producing materials with tailored electrical properties, relevant for sensors and electronic devices (Cihaner & Önal, 2002).

Sulfite Detection

Wu et al. (2017) synthesized a dipyridyltriphenylamine derivative for sulfite ion detection, showcasing the application of fluoroaniline derivatives in environmental monitoring and food safety. This chemodosimeter highlights the compound's role in developing sensitive and selective sensors (Wu et al., 2017).

Safety and Hazards

The safety information for “4-fluoro-2-(methylsulfanyl)aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-fluoro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSJTUJGPDBKPP-TWGQIWQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Isobutylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2850391.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2850393.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2850397.png)

![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2850403.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2850405.png)

![3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1H-1,2,4-triazole](/img/structure/B2850408.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B2850412.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2850413.png)